molecular formula C10H17ClO B13219403 3-(Chloromethyl)-3-cyclobutyloxane

3-(Chloromethyl)-3-cyclobutyloxane

Cat. No.: B13219403
M. Wt: 188.69 g/mol
InChI Key: QNRYXSYKBSDAHE-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-cyclobutyloxane is an organic compound characterized by a cyclobutane ring with a chloromethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-cyclobutyloxane typically involves the chloromethylation of cyclobutanone. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require an acidic environment and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-cyclobutyloxane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the chloromethyl group can yield cyclobutylmethanol or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide, potassium hydroxide, or primary amines. Reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution: Products include various substituted cyclobutyl derivatives.

    Oxidation: Products include cyclobutanone derivatives and other oxidized forms.

    Reduction: Products include cyclobutylmethanol and related compounds.

Scientific Research Applications

3-(Chloromethyl)-3-cyclobutyloxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-cyclobutyloxane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A precursor in the synthesis of 3-(Chloromethyl)-3-cyclobutyloxane.

    Cyclobutylmethanol: A reduced derivative of the compound.

    Chloromethylcyclopentane: A similar compound with a five-membered ring instead of a four-membered ring.

Uniqueness

This compound is unique due to its combination of a cyclobutane ring and a chloromethyl group, which imparts distinct reactivity and potential applications compared to other similar compounds. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

3-(chloromethyl)-3-cyclobutyloxane

InChI

InChI=1S/C10H17ClO/c11-7-10(9-3-1-4-9)5-2-6-12-8-10/h9H,1-8H2

InChI Key

QNRYXSYKBSDAHE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CCCOC2)CCl

Origin of Product

United States

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